molecular formula C2H2ClNOS B13187391 Cyanomethanesulfinyl chloride

Cyanomethanesulfinyl chloride

Cat. No.: B13187391
M. Wt: 123.56 g/mol
InChI Key: MUTGJKFNZNPGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is part of the sulfonyl chloride family, which is widely used in organic synthesis for the preparation of various functional groups and compounds . Cyanomethanesulfinyl chloride is a versatile reagent that plays a crucial role in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanomethanesulfinyl chloride can be synthesized through several methods. One common method involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene . The reaction conditions typically require heating the methanesulfonic acid to 95°C and adding thionyl chloride over a period of several hours. The product is then distilled under reduced pressure to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The use of thionyl chloride or sulfuryl chloride as chlorinating agents is common due to their efficiency and cost-effectiveness. The reaction is carried out in large reactors with precise temperature control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanomethanesulfinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of cyanomethanesulfinyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form sulfonylated products. The sulfonyl group (SO₂) is highly reactive and can form stable covalent bonds with various nucleophiles. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Cyanomethanesulfinyl chloride stands out due to its unique combination of the sulfonyl and cyano groups, making it a valuable reagent in various chemical transformations and applications.

Properties

Molecular Formula

C2H2ClNOS

Molecular Weight

123.56 g/mol

IUPAC Name

cyanomethanesulfinyl chloride

InChI

InChI=1S/C2H2ClNOS/c3-6(5)2-1-4/h2H2

InChI Key

MUTGJKFNZNPGGP-UHFFFAOYSA-N

Canonical SMILES

C(C#N)S(=O)Cl

Origin of Product

United States

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